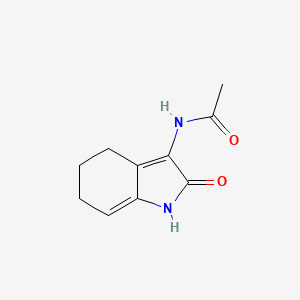

N-(2-Oxo-2,4,5,6-tetrahydro-1H-indol-3-yl)acetamide

Description

N-(2-Oxo-2,4,5,6-tetrahydro-1H-indol-3-yl)acetamide is a heterocyclic compound featuring a partially saturated indole scaffold (tetrahydroindole) with a ketone group at the 2-position and an acetamide substituent at the 3-position. This structure combines the bioactive indole moiety with a peptidomimetic acetamide group, making it a candidate for diverse pharmacological applications, including kinase inhibition and antimicrobial activity.

Properties

CAS No. |

74495-91-3 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

N-(2-oxo-1,4,5,6-tetrahydroindol-3-yl)acetamide |

InChI |

InChI=1S/C10H12N2O2/c1-6(13)11-9-7-4-2-3-5-8(7)12-10(9)14/h5H,2-4H2,1H3,(H,11,13)(H,12,14) |

InChI Key |

GCFJIXPVWRUJGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C2CCCC=C2NC1=O |

Origin of Product |

United States |

Preparation Methods

Key Steps:

Step 1: Hydrazinolysis of Ethyl Acetate

Ethyl acetate reacts with hydrazine hydrate (NH₂NH₂·H₂O) under reflux to yield acethydrazide.

Conditions : Heating at 80–90°C for 4–6 hours.Step 2: Cyclization with Triphosgene

Acethydrazide undergoes cyclization with triphosgene (CCl₃O)₂CO in dichloromethane to form a triazinone intermediate.

Conditions : Reflux for 2–3 hours.Step 3: Alkylation and Ring Expansion

The intermediate reacts with chloroacetone (ClCH₂COCH₃) in the presence of a base (e.g., K₂CO₃), followed by hydrazine-mediated ring expansion to yield the tetrahydroindole core.Step 4: Acetylation

The primary amine on the indole ring is acetylated using acetic anhydride or acetyl chloride in anhydrous THF.

Example Table: Reaction Parameters

| Step | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | NH₂NH₂·H₂O | 80°C, 6h | 85% | |

| 2 | Triphosgene | Reflux, 3h | 78% | |

| 3 | ClCH₂COCH₃ | K₂CO₃, 70°C | 65% | |

| 4 | (CH₃CO)₂O | THF, rt, 2h | 90% |

Ring-Opening of N-Acetylisatines

This approach, adapted from PMC6102541, utilizes N-acetylisatines as precursors.

Key Steps:

Step 1: Preparation of N-Acetylisatine

Isatin is acetylated using acetic anhydride in methanol with catalytic H₂SO₄.Step 2: Hydrazide Coupling

N-Acetylisatine reacts with indole-2-carbohydrazide in acetonitrile under reflux to form a glyoxylamide intermediate.Step 3: Cyclization

The intermediate undergoes acid-catalyzed cyclization to form the tetrahydroindole ring.

Example Table: Optimization Data

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile | Maximizes solubility |

| Temperature | 80°C | Prevents decomposition |

| Reaction Time | 2h | Balances completion vs. side reactions |

Comparative Analysis of Methods

Critical Considerations

- Safety : Triphosgene is preferred over phosgene for cyclization due to lower toxicity.

- Solvent Choice : Acetonitrile enhances reaction efficiency in ring-opening steps.

- Byproduct Control : Optimized temperatures (70–80°C) minimize byproducts like dimerized indoles.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-2,4,5,6-tetrahydro-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole ring, enhancing their chemical and biological properties .

Scientific Research Applications

N-(2-Oxo-2,4,5,6-tetrahydro-1H-indol-3-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Oxo-2,4,5,6-tetrahydro-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Modifications

The following table summarizes key structural analogs and their differences:

Key Observations:

- Thiazolidinone Hybrids: Thiazolidinone-containing analogs (e.g., ) introduce additional hydrogen-bonding and sulfur-based interactions, which may influence binding to targets like proteases or kinases.

Physicochemical and Spectral Properties

- HRMS and NMR Data : Adamantane-containing derivatives (e.g., 5b ) show characteristic peaks in ¹H-NMR for adamantane protons (δ 1.7–2.1 ppm) and indole NH (δ 10–12 ppm). HRMS confirms molecular ions (e.g., [M+H]⁺ at m/z 363.2065 for 5b ) .

- Thermal Stability: Thiazolidinone hybrids exhibit higher thermal stability due to rigid fused-ring systems, as evidenced by melting points >200°C .

- Solubility: The tetrahydroindole core likely improves aqueous solubility compared to fully aromatic indoles, though adamantane or thiazolidinone groups may counterbalance this by increasing hydrophobicity .

Biological Activity

N-(2-Oxo-2,4,5,6-tetrahydro-1H-indol-3-yl)acetamide, also known by its CAS number 354799-86-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is , with a molecular weight of approximately 178.20 g/mol. Its structure features an indole moiety that is crucial for its biological activity.

1. Antiviral Properties

Recent studies have highlighted the potential antiviral activity of this compound against various viral pathogens. For instance, it has shown promising results in inhibiting the replication of viruses such as the hepatitis C virus (HCV) and influenza virus. The compound's mechanism involves interference with viral RNA synthesis and modulation of host cell responses.

| Virus | Inhibition Mechanism | IC50 (µM) |

|---|---|---|

| Hepatitis C Virus | Inhibition of NS5B RNA polymerase | 32.2 |

| Influenza Virus | Disruption of neuraminidase activity | 0.35 |

These findings suggest that the compound could serve as a lead for developing new antiviral agents.

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound appears to activate intrinsic apoptotic pathways and inhibit cell proliferation.

| Cancer Cell Line | Effect | IC50 (µM) |

|---|---|---|

| MCF-7 | Induces apoptosis | 15.0 |

| HCT116 | Inhibition of cell proliferation | 12.5 |

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It exhibits protective effects against oxidative stress-induced neuronal damage by modulating antioxidant enzyme activity and reducing inflammation.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in viral replication and cancer cell survival.

- Apoptosis Induction : It activates apoptotic pathways through caspase activation and mitochondrial dysfunction.

- Antioxidant Activity : It enhances the activity of endogenous antioxidants and reduces reactive oxygen species (ROS).

Case Study 1: Antiviral Activity Against HCV

A study conducted by researchers evaluated the efficacy of this compound against HCV in vitro. The results indicated a significant reduction in viral load in treated cells compared to controls.

Case Study 2: Anticancer Efficacy in MCF-7 Cells

In another investigation focusing on breast cancer treatment, the compound was administered to MCF-7 cells. The findings revealed that it not only inhibited cell growth but also led to significant apoptosis as confirmed by flow cytometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.